molecular formula C19H38O2 B3044304 Methyl 15-methylheptadecanoate CAS No. 54833-55-5

Methyl 15-methylheptadecanoate

Cat. No.: B3044304
CAS No.: 54833-55-5
M. Wt: 298.5 g/mol
InChI Key: NMNGCYQFGHXXPY-UHFFFAOYSA-N
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Description

Methyl 15-methylheptadecanoate, also known as methyl anteisostearate, is a branched fatty acid methyl ester. It is derived from heptadecanoic acid and has the molecular formula C19H38O2. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Scientific Research Applications

Methyl 15-methylheptadecanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 15-methylheptadecanoate can be synthesized through the esterification of 15-methylheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The purity of the final product is often enhanced through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 15-methylheptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 15-methylheptadecanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for lipoxygenase, it undergoes enzymatic oxidation to produce hydroperoxides, which are further metabolized into various bioactive compounds. These interactions are crucial for understanding its role in lipid metabolism and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specialized research and industrial applications .

Properties

IUPAC Name

methyl 15-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-4-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNGCYQFGHXXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339165
Record name Methyl 15-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54833-55-5
Record name Methyl 15-methylheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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